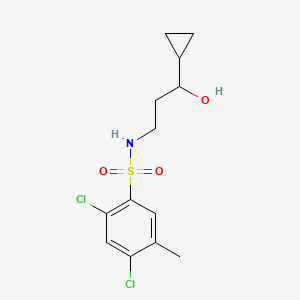
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide, also known as CR8, is a sulfonamide-based compound that has shown promising potential as an anticancer agent. The compound has been extensively studied for its ability to inhibit the activity of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell cycle regulation.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has focused on the development of new dibenzenesulfonamides with potential anticancer properties. For instance, a study synthesized new dibenzenesulfonamides that were evaluated for their cytotoxicities towards various tumor cell lines. These compounds were found to induce apoptosis and autophagy pathways in cancer cells and exhibited significant inhibitory effects on carbonic anhydrase isoenzymes associated with tumor cells, suggesting their potential as anticancer drug candidates (Gul et al., 2018).
Antimicrobial Activity
Another area of application is in antimicrobial activity. Novel benzenesulfonamides have been synthesized and evaluated for their activity against various strains of bacteria and fungi. These studies highlight the antimicrobial potential of sulfonamide derivatives, indicating their usefulness in developing new antimicrobial agents (Vanparia et al., 2010).
Chemotherapeutic Applications
Compounds related to benzenesulfonamides have also been explored for their use in chemotherapy. For example, derivatives of 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene were synthesized and tested for their ability to treat spontaneous cancers in mice. These compounds were evaluated in combination with other agents, highlighting the role of sulfonamide derivatives in the development of novel chemotherapeutic strategies (Woolley & Hoeven, 1965).
Propiedades
IUPAC Name |
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-8-6-13(11(15)7-10(8)14)20(18,19)16-5-4-12(17)9-2-3-9/h6-7,9,12,16-17H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFKWFWFWVFCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCCC(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)-5-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

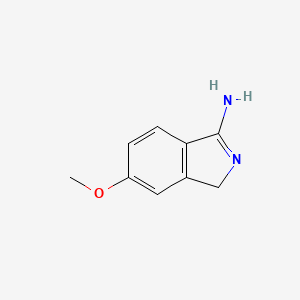
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2437661.png)
![N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2437662.png)
![benzyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2437664.png)
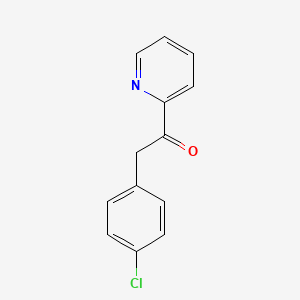
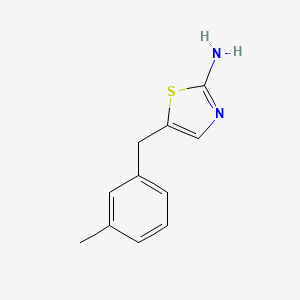
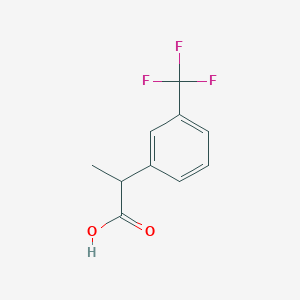
![1-[(2-Methoxyphenoxy)acetyl]indoline](/img/structure/B2437670.png)
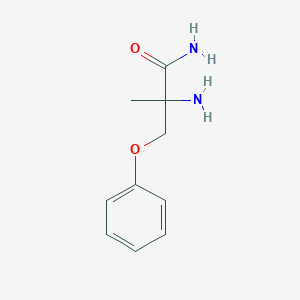
![1,3-Dimethyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2437672.png)
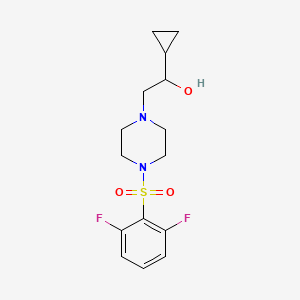
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2437677.png)
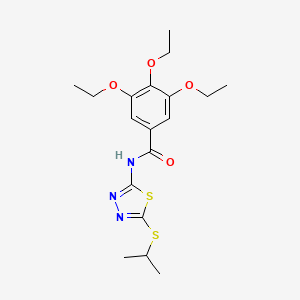
![2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437679.png)